molecular formula C8H11NO4 B2704844 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate CAS No. 58763-40-9

1,3-Dimethyl 2-(2-cyanoethyl)propanedioate

Cat. No.: B2704844
CAS No.: 58763-40-9
M. Wt: 185.179
InChI Key: VZSJASMCBSMWLT-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-(2-cyanoethyl)propanedioate is an organic compound with the molecular formula C8H11NO4. It is also known by its IUPAC name, dimethyl 2-(2-cyanoethyl)malonate . This compound is characterized by the presence of two ester groups and a cyano group attached to a propanedioate backbone. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

1,3-Dimethyl 2-(2-cyanoethyl)propanedioate can be synthesized through several methods. One common synthetic route involves the alkylation of dimethyl malonate with 2-bromoacetonitrile in the presence of a base such as sodium ethoxide . The reaction typically proceeds under mild conditions and yields the desired product after purification.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for efficient purification and isolation of the compound to ensure high purity and yield.

Chemical Reactions Analysis

1,3-Dimethyl 2-(2-cyanoethyl)propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases like sodium ethoxide for alkylation, acids or bases for hydrolysis, and reducing agents for reduction. Major products formed from these reactions include substituted malonates, carboxylic acids, and amines .

Scientific Research Applications

1,3-Dimethyl 2-(2-cyanoethyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor for the development of enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. The cyano group and ester functionalities play crucial roles in its reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

1,3-Dimethyl 2-(2-cyanoethyl)propanedioate can be compared with other similar compounds such as:

    Dimethyl malonate: Lacks the cyano group and is used primarily in the synthesis of barbiturates and other pharmaceuticals.

    Ethyl cyanoacetate: Contains a cyano group but has an ethyl ester instead of a dimethyl ester. It is used in the synthesis of various heterocyclic compounds.

    Methyl cyanoacetate: Similar to ethyl cyanoacetate but with a methyl ester.

The presence of both cyano and ester groups in this compound makes it a unique and versatile compound in organic synthesis.

Properties

IUPAC Name

dimethyl 2-(2-cyanoethyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-12-7(10)6(4-3-5-9)8(11)13-2/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSJASMCBSMWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58763-40-9
Record name 1,3-dimethyl 2-(2-cyanoethyl)propanedioate
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